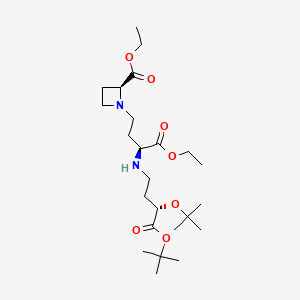

3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3"-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester” is a biochemical compound with the CAS Number: 958350-41-9 . It has a molecular weight of 472.62 and a molecular formula of C24H44N2O7 .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “3"-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester”, often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Oxidation of tert-Butyl Disulfide : This study describes the catalytic asymmetric oxidation of tert-butyl disulfide. The product, tert-butyl tert-butanethiosulfinate, is a precursor to chiral tert-butanesulfinyl compounds, which may have implications for synthesizing enantiomerically pure compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Direct and Sustainable Synthesis of Tertiary Butyl Esters : This paper presents a method for directly introducing the tert-butoxycarbonyl group into various organic compounds, suggesting the potential for creating a wide range of tert-butyl esters, which might include structures similar to the compound of interest (Degennaro, Maggiulli, Carlucci, Fanelli, Romanazzi, & Luisi, 2016).

Enantioselective Synthesis of 3‐Hydroxy‐2‐methylpropanoic Acid Esters : The study involves the synthesis of tert-butyl esters with high enantioselectivity, offering insights into methods that could be relevant for synthesizing and manipulating similar ester compounds (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).

Synthesis and Hydrolysis of PyMTA Esters : This research discloses the synthesis of tert-butyl esters and their hydrolysis, which could be relevant in understanding the chemical behavior and applications of similar esters in various contexts (Qi, Hülsmann, & Godt, 2016).

Propiedades

IUPAC Name |

ethyl (2S)-1-[(3S)-3-[[(3S)-3,4-bis[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]-4-ethoxy-4-oxobutyl]azetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N2O7/c1-9-30-20(27)17(12-15-26-16-13-18(26)21(28)31-10-2)25-14-11-19(32-23(3,4)5)22(29)33-24(6,7)8/h17-19,25H,9-16H2,1-8H3/t17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSGJPNNKNAKHM-FHWLQOOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1CCC(C(=O)OCC)NCCC(C(=O)OC(C)(C)C)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OCC)NCC[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)

![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)